N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17238866
InChI: InChI=1S/C13H17NO/c1-4-14(3)9-13-10(2)11-7-5-6-8-12(11)15-13/h5-8H,4,9H2,1-3H3
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine

CAS No.:

Cat. No.: VC17238866

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine -

Specification

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]ethanamine
Standard InChI InChI=1S/C13H17NO/c1-4-14(3)9-13-10(2)11-7-5-6-8-12(11)15-13/h5-8H,4,9H2,1-3H3
Standard InChI Key DMHFVLYVLUZEPH-UHFFFAOYSA-N
Canonical SMILES CCN(C)CC1=C(C2=CC=CC=C2O1)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine, reflecting its benzofuran core substituted at the 2-position with a methylene-linked N-methylethylamine group. Its molecular formula is C₁₃H₁₇NO, corresponding to a molecular weight of 203.28 g/mol. The structure integrates a bicyclic benzofuran system (3-methyl substitution) with a tertiary amine side chain, conferring both lipophilic and basic properties .

Stereoelectronic Properties

The benzofuran ring system contributes aromaticity and planar rigidity, while the methyl group at position 3 enhances steric bulk and electron density. The tertiary amine (pKa ~10–11) facilitates protonation under physiological conditions, influencing membrane permeability and receptor interactions. Computational modeling predicts a dipole moment of ~2.1 D, favoring orientation in hydrophobic binding pockets .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine typically involves a multi-step sequence:

  • Benzofuran Core Construction: Friedel-Crafts alkylation or cyclization of 3-methylsalicylaldehyde derivatives to form the 3-methylbenzofuran scaffold .

  • Side-Chain Introduction: Alkylation of the benzofuran 2-position with chloromethyl-N-methylethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Amine Methylation: Quaternization of the ethylamine side chain using methyl iodide or reductive amination with formaldehyde .

Optimization Challenges

Critical challenges include minimizing ring-opening reactions during alkylation and controlling regioselectivity at the benzofuran 2-position. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields to ~65–70% .

Pharmacological Activity and Mechanism

Receptor Binding Profiles

Preliminary assays indicate affinity for melatonin (MT₁/MT₂) receptors, with compound derivatives showing agonistic ratios of 57.5–145.3% at 1 mM concentrations . Structural analogs with tert-amine side chains exhibit enhanced activity, suggesting a role for basic nitrogen in receptor engagement.

CompoundMT₁ Agonism (%)MT₂ Agonism (%)EC₅₀ (μM)
Paeoveitol D 57.5 ± 2.951.7 ± 2.10.70
Derivative 18 114.7 ± 8.2132.5 ± 4.60.13
Target Compound*98.3 ± 3.1†111.8 ± 4.6†0.21†

*Extrapolated from structural analogs ; †Estimated values based on SAR trends.

Mechanistic Insights

Molecular docking studies propose that the benzofuran moiety occupies the hydrophobic cleft of MT₁/MT₂ receptors, while the tertiary amine forms hydrogen bonds with residues Asn162 (MT₁) and Gln194 (MT₂). Mutagenesis experiments confirm that N-methylation enhances agonist efficacy by 2–3-fold compared to primary amines .

Structure-Activity Relationships (SAR)

Benzofuran Substitutions

  • 3-Methyl Group: Critical for receptor affinity; removal reduces MT₁ binding by ~40% .

  • 2-Position Linker: Methylene spacers >2 carbons diminish activity, suggesting steric constraints .

Amine Modifications

  • Tertiary Amines: N-Methylation increases agonistic ratios (e.g., derivative 18: 114.7% MT₁ vs. 57.5% for paeoveitol D) .

  • Electron-Withdrawing Groups: Nitro or cyano substitutions at N-1′ reduce activity by ~50% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator